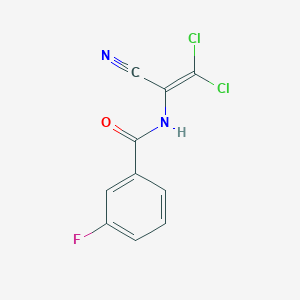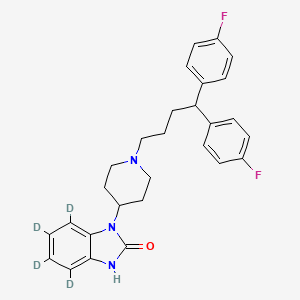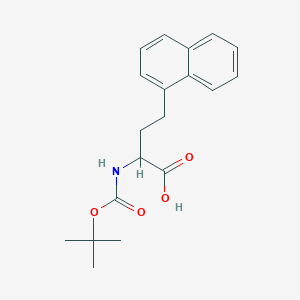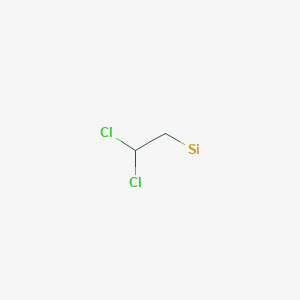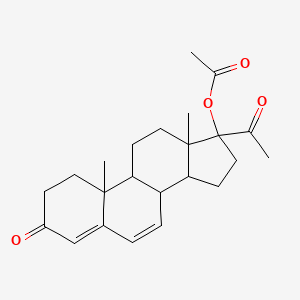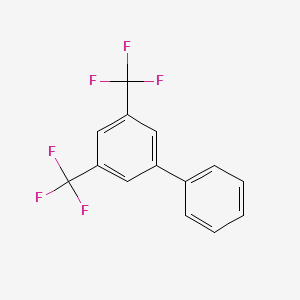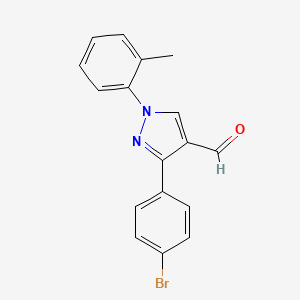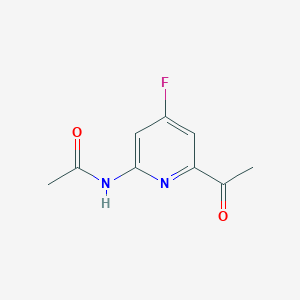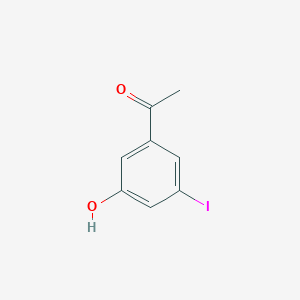![molecular formula C8H9F3N2 B14862234 1-[6-(2,2,2-Trifluoroethyl)-2-pyridinyl]methanamine](/img/structure/B14862234.png)
1-[6-(2,2,2-Trifluoroethyl)-2-pyridinyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(2,2,2-Trifluoroethyl)-2-pyridinyl]methanamine is a chemical compound with the molecular formula C8H9F3N2 and a molecular weight of 190.17 g/mol . This compound features a pyridine ring substituted with a trifluoroethyl group and a methanamine group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-[6-(2,2,2-Trifluoroethyl)-2-pyridinyl]methanamine typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable pyridine derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon. Industrial production methods may involve large-scale batch reactions with optimized temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[6-(2,2,2-Trifluoroethyl)-2-pyridinyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-[6-(2,2,2-Trifluoroethyl)-2-pyridinyl]methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It serves as a precursor for the development of drugs targeting specific molecular pathways, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-[6-(2,2,2-Trifluoroethyl)-2-pyridinyl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The methanamine group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
1-[6-(2,2,2-Trifluoroethyl)-2-pyridinyl]methanamine can be compared with other similar compounds, such as:
2,2,2-Trifluoroethyl trifluoromethanesulfonate: This compound is a powerful trifluoroethylating agent used in the synthesis of fluorinated amino acids
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other trifluoroethyl-containing compounds.
Properties
Molecular Formula |
C8H9F3N2 |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
[6-(2,2,2-trifluoroethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)4-6-2-1-3-7(5-12)13-6/h1-3H,4-5,12H2 |
InChI Key |
MCHMFIYTSVYZDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)CN)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate](/img/structure/B14862156.png)
![Cis-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate Hydrochloride](/img/structure/B14862164.png)
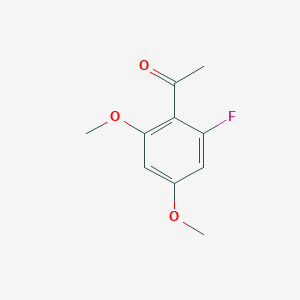
![(2S,3R)-3-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B14862175.png)
